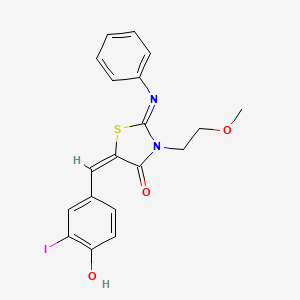![molecular formula C25H25BrN2O B10885854 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10885854.png)
1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a compound that features a piperazine ring substituted with a 2-bromobenzyl group and a diphenylethanone moiety
Preparation Methods
The synthesis of 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with piperazine to form 1-(2-bromobenzyl)piperazine. This intermediate is then reacted with 2,2-diphenylethanone under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures.
Scientific Research Applications
1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity. The bromobenzyl group may contribute to the compound’s ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other similar compounds, such as:
1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar piperazine and bromobenzyl structure but differs in the presence of a chlorophenyl group and a prop-2-en-1-one moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and bromophenyl group but includes additional functional groups that confer different properties. The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct biological activities and applications.
Properties
Molecular Formula |
C25H25BrN2O |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25BrN2O/c26-23-14-8-7-13-22(23)19-27-15-17-28(18-16-27)25(29)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2 |
InChI Key |
SLSGVHGJLIXERE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885771.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10885776.png)


![Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B10885794.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B10885814.png)
![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
![1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885851.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885857.png)
![1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885862.png)
